
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
Mécanisme D'action
The mechanism of action of 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in the replication and repair of DNA, and its inhibition can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and it has been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione in lab experiments is its potency. This compound has been shown to be highly effective at inhibiting the activity of topoisomerase II, making it a valuable tool for researchers studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, and care must be taken when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione. One promising direction is the development of new anti-cancer therapies based on this compound. Researchers are also exploring the potential use of this compound in the treatment of neurodegenerative diseases, and there is ongoing research into the mechanism of action of this compound and its effects on various biological processes. Additionally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its effectiveness and reduce its toxicity.
Méthodes De Synthèse
The synthesis method of 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with azetidine-3-one in the presence of a base. This reaction produces this compound as a white solid with a high yield.
Applications De Recherche Scientifique
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has been used in a range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it has been shown to be effective against a range of cancer types, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O5S/c1-7-2-11(10(15)3-9(7)14)23(20,21)16-4-8(5-16)17-12(18)6-22-13(17)19/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCAMIOXPUGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
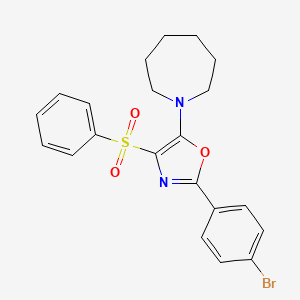

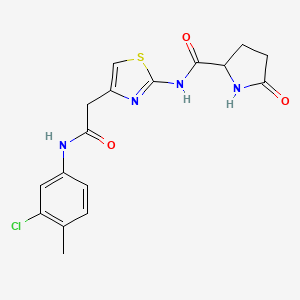
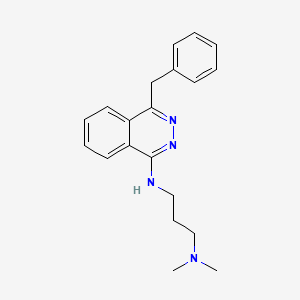

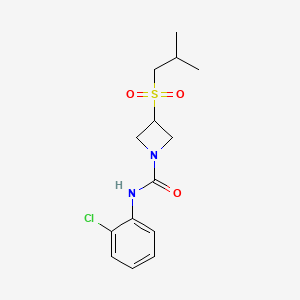
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
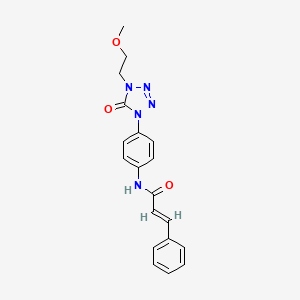
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)

![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)

